CB1 Receptor Binding Affinity: Anandamide 0-phosphate is ~5-Fold Less Potent than AEA
Anandamide 0-phosphate (AEA-P) demonstrates markedly reduced binding affinity for the CB1 cannabinoid receptor compared to its parent compound anandamide (AEA). In competitive binding assays using rat brain synaptosomal membranes and [3H]CP55940 as the radioligand, AEA exhibits a Ki value of 89 nM [1]. In contrast, AEA-P shows approximately 5-fold lower potency as an agonist with a Ki of approximately 200 nM [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 200 nM |
| Comparator Or Baseline | Anandamide (AEA): Ki = 89 nM |
| Quantified Difference | ~5-fold reduced potency |
| Conditions | [3H]CP55940 competitive binding assay, rat brain synaptosomal membranes |
Why This Matters
This differential affinity dictates that Anandamide 0-phosphate cannot substitute for AEA in functional CB1 receptor studies; its reduced potency makes it suitable as a negative control or for investigating phosphorylation-dependent receptor modulation.
- [1] Sugiura, T., Kondo, S., Sukagawa, A., Tonegawa, T., Nakane, S., Yamashita, A., & Waku, K. (1996). N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid receptor ligand, and related lipid molecules in the nervous tissues. Journal of Lipid Mediators and Cell Signalling, 14(1-3), 51-56. View Source
- [2] Anandamide 0-phosphate (Arachidonoyl Ethanolamide Phosphate) product technical description, Anjiechem / GlpBio. Ki for CB1 receptor agonism: ~200 nM. View Source
